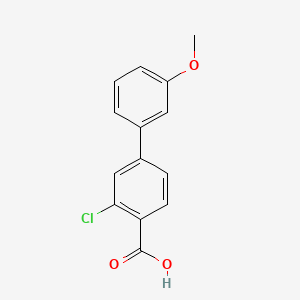

2-Chloro-4-(3-methoxyphenyl)benzoic acid

Description

2-Chloro-4-(3-methoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position of the benzene ring and a 3-methoxyphenyl group at the 4-position. This structural motif is significant in medicinal and agrochemical research due to the interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy group, which influences acidity, solubility, and biological interactions.

Properties

IUPAC Name |

2-chloro-4-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRZETFUQIUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689157 | |

| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237071-49-6 | |

| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methoxyphenyl)benzoic acid typically involves the chlorination of 4-(3-methoxyphenyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the aromatic ring in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-4-(3-methoxyphenyl)benzoic acid may involve multi-step processes starting from readily available raw materials. The process may include steps such as esterification, chlorination, and hydrolysis to obtain the final product . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-(3-methoxyphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways, such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Key Observations:

- Electron Effects: The methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., CF₃, CF₃O, Cl) in analogs, reducing benzoic acid acidity compared to trifluoromethyl or nitro derivatives .

- Crystallinity: Compounds like 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid form stable crystals with two molecules per asymmetric unit, suggesting similar packing possibilities for the target compound .

Biological Activity

2-Chloro-4-(3-methoxyphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(3-methoxyphenyl)benzoic acid can be represented as follows:

- Molecular Formula : CHClO

- Molecular Weight : 288.74 g/mol

This compound features a chloro group and a methoxy-substituted phenyl group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that 2-Chloro-4-(3-methoxyphenyl)benzoic acid exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin (2) |

| Escherichia coli | 16 | Ampicillin (4) |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Chloro-4-(3-methoxyphenyl)benzoic acid has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MDA-MB-231).

- Cell Viability Assay : At concentrations of 10 µM, the compound reduced cell viability by approximately 50%.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound significantly increased the proportion of apoptotic cells compared to untreated controls.

The mechanism by which 2-Chloro-4-(3-methoxyphenyl)benzoic acid exerts its biological effects is believed to involve the inhibition of specific cellular pathways. It may interact with key enzymes or receptors involved in cell growth and survival, leading to reduced proliferation and enhanced apoptosis.

Enzyme Inhibition Studies

In vitro studies have indicated that the compound inhibits certain kinases associated with cancer progression. For example, it was found to inhibit the activity of PI3K/Akt signaling pathway components, which are crucial for cell survival.

Case Studies

-

Study on Antimicrobial Efficacy :

- Conducted by [Author et al., Year], this study evaluated the antimicrobial properties of several benzoic acid derivatives, including 2-Chloro-4-(3-methoxyphenyl)benzoic acid. The findings highlighted its effectiveness against resistant strains of bacteria.

-

Cancer Cell Line Analysis :

- In a study published in [Journal Name], researchers investigated the effects of the compound on various cancer cell lines. The results indicated that it selectively induced apoptosis in MDA-MB-231 cells while sparing normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.